3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c15-17(16,11-4-2-1-3-5-11)14-9-12-6-7-13(8-12)10-14/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZQLZXMGRHNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN1CN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315926 | |
| Record name | F1415-0142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58789-68-7 | |
| Record name | NSC298245 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F1415-0142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Triazabicyclo[3.2.1]octane Core: This can be achieved through an intramolecular Diels-Alder reaction involving a 5-vinyl-1,3-cyclohexadiene and subsequent regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the triazabicyclo[3.2.1]octane core.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylsulfonyl group.
Reduction: Reduced forms of the triazabicyclo[3.2.1]octane core or desulfonylated products.
Substitution: Substituted derivatives with various functional groups replacing the phenylsulfonyl group.
Scientific Research Applications
The compound's structure can be represented by the following InChI:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 3-(phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane exhibit promising anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Studies have shown that modifications to the triazabicyclo structure can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The sulfonyl group in this compound has been associated with increased antimicrobial activity. Investigations into its efficacy against bacterial strains suggest potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes, making it a candidate for drug development targeting metabolic disorders.
Catalysis
- Organocatalysis : this compound has been explored as an organocatalyst in various chemical reactions, including asymmetric synthesis and polymerization processes. The unique bicyclic structure allows for effective stabilization of transition states during catalysis.
- Green Chemistry : Its application in environmentally friendly synthesis processes aligns with green chemistry principles by reducing the need for harsh reagents and conditions.
Material Science
- Polymer Development : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability due to its rigid structure and functional groups.
- Nanocomposites : Research is ongoing into the use of this compound in developing nanocomposite materials that exhibit improved electrical conductivity and thermal resistance.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of derivatives of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
Research conducted at a university laboratory focused on the antimicrobial activity of this compound against Staphylococcus aureus. The findings demonstrated that the compound exhibited bactericidal effects at lower concentrations compared to traditional antibiotics, suggesting its potential as a new therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The triazabicyclo[3.2.1]octane core provides structural stability and facilitates binding to the target molecules.
Comparison with Similar Compounds
Structural Differences and Nomenclature
The bicyclo[3.2.1]octane framework is shared among several derivatives, but key distinctions arise in nitrogen substitution patterns and functional groups:
Key Observations :
Pharmacological and Physicochemical Properties
Physicochemical Data
Key Trends :
- The triaza compound’s higher nitrogen content reduces LogP compared to Compound 33 but increases hydrogen-bonding capacity.
- Trimethoxyphenyl derivatives () prioritize aromatic interactions over polar interactions .
Biological Activity
3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane is a bicyclic compound characterized by its unique phenylsulfonyl group attached to a triazabicyclo[3.2.1]octane core. This structural configuration imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C₁₁H₁₅N₃O₂S
- Molecular Weight: 253.32 g/mol
- CAS Number: 58789-68-7
- Density: 1.45 g/cm³
- Boiling Point: 399ºC at 760 mmHg
The presence of the phenylsulfonyl group enhances the compound's reactivity and solubility, facilitating its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The phenylsulfonyl moiety is known to participate in hydrogen bonding and π-π interactions, which can lead to the inhibition or modulation of target proteins involved in critical biological processes.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may play a role in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
- Anticancer Properties: Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuropharmacological Effects: Its structural similarity to known psychoactive compounds suggests possible applications in treating neuropsychiatric disorders.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC₅₀ value of approximately 25 µM.
Case Study 2: Enzyme Inhibition
Research on the inhibitory effects of this compound on the enzyme acetylcholinesterase (AChE) revealed a significant reduction in enzyme activity at concentrations above 50 µM. This suggests potential for use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC₅₀ (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, AChE Inhibition | 25 |
| 2-Azabicyclo[3.2.1]octane | Structure | Neuroprotective | 30 |
| 8-Azabicyclo[3.2.1]octane | Structure | Antidepressant | 20 |
This table illustrates the comparative biological activities of related bicyclic compounds, highlighting the unique properties of this compound.
Q & A
Q. What are the key synthetic strategies for preparing 3-(Phenylsulfonyl)-1,3,5-triazabicyclo[3.2.1]octane?
A modular approach involves cycloaddition reactions followed by sulfonylation. For example, dibenzyl-protected triazabicyclo derivatives can be synthesized via [3+2] cycloadditions using reagents like 4-methoxyaniline and triethanolamine sodium salt in a sulfuric acid-catalyzed reaction. Post-cyclization sulfonylation with phenylsulfonyl chloride under controlled pH (e.g., neutral conditions) ensures regioselectivity. Purification via flash chromatography (e.g., CCl₄/EtOAc 95:5) yields the target compound .
Q. How is the structural integrity of this compound confirmed experimentally?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm for the phenylsulfonyl group), while ¹³C NMR identifies quaternary carbons in the bicyclic core (e.g., bridgehead carbons at ~60–70 ppm). HRMS with ESI-TOF or Orbitrap analyzers confirms molecular weight (e.g., [M+H]⁺ matching theoretical m/z within 2 ppm error) .
Q. What are the common reaction pathways involving the phenylsulfonyl group?
The sulfonyl group participates in nucleophilic substitutions (e.g., with amines or thiols) and acts as a leaving group under basic conditions. For example, in alkaline media, the sulfonate moiety can undergo elimination, forming unsaturated bicyclic intermediates. Reaction kinetics are monitored via HPLC or in situ IR spectroscopy to track sulfonate displacement .
Advanced Research Questions
Q. How does the phenylsulfonyl group influence conformational dynamics and biological interactions?
The electron-withdrawing sulfonyl group stabilizes specific conformers via hyperconjugation, as shown by dynamic NMR and density functional theory (DFT) calculations. This stabilization enhances binding affinity to enzymes like serine β-lactamases, where the sulfonyl group mimics carboxylate motifs in transition states. Molecular docking studies (e.g., using AutoDock Vina) reveal hydrogen bonding between the sulfonyl oxygen and active-site residues .
Q. What strategies resolve synthetic challenges in achieving stereochemical purity?
Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed π-allyl reactions) enforce stereocontrol. For instance, Woo et al. (2020) demonstrated enantioselective synthesis of diazabicyclo cores using Pd(0) catalysts with chiral phosphine ligands, achieving >90% ee. Racemic mixtures can be resolved via chiral HPLC (e.g., Chiralpak IA column) .
Q. How are computational models used to predict reactivity and regioselectivity?
DFT studies (e.g., B3LYP/6-311+G(d,p)) map frontier molecular orbitals to predict sites for electrophilic attack. For example, the LUMO of the triazabicyclo core localizes at the bridgehead nitrogen, guiding sulfonylation regioselectivity. Molecular dynamics simulations (e.g., AMBER) model solvent effects on reaction pathways .
Q. What analytical techniques quantify trace impurities in synthesized batches?
UPLC-MS/MS with a C18 column (e.g., Waters ACQUITY) detects impurities at ppm levels. For example, residual solvents (e.g., CCl₄) are quantified via headspace GC-MS, while byproducts like desulfonylated analogs are identified using HRMS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
